molecular formula C16H12O3 B2523742 (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 1234351-94-0

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2523742
CAS No.: 1234351-94-0
M. Wt: 252.269
InChI Key: WWQCDLLIKNSZHL-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H12O3 . For a more detailed structural analysis, you would need access to its spectra data or crystallographic data, which I currently do not have.

Scientific Research Applications

Benzofurans as Bioactive Compounds

Benzofurans and their derivatives, including compounds like (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, are widely recognized for their bioactive properties. These compounds are found both in natural products and as synthetic entities, displaying a broad spectrum of biological and pharmacological activities. Benzofurans have been studied for their potential in treating various diseases due to their unique structural features and pharmacological activities. The versatility of benzofuran scaffolds has made them a focal point in drug discovery and development efforts, especially as antimicrobial agents and in targeting other clinically relevant pathways.

  • Antimicrobial Activity : Benzofurans are known for their efficacy as antimicrobial agents. These compounds have been the subject of research for their potential to act against a wide array of microbial threats, including bacteria and fungi. The unique structural attributes of benzofurans contribute to their biological activities, making them suitable for drug invention and development in the antimicrobial domain (Hiremathad et al., 2015).

  • Bioactivity and Natural Sources : Benzofuran derivatives are explored for their significant bioactivity, which spans across antitumor, antibacterial, antioxidative, and antiviral effects. The pursuit of natural drug lead compounds has directed attention towards benzofurans, given their presence in nature and the subsequent synthetic methods developed for complex benzofuran derivatives. These efforts aim at harnessing their therapeutic potential for various conditions, including hepatitis C and cancer (Miao et al., 2019).

  • Chemical Synthesis and Drug Prospects : Recent advancements in the synthesis of benzofuran compounds open new pathways for their application in medicinal chemistry. Innovative methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been developed. These methodologies not only provide access to a variety of polycyclic benzofuran compounds but also offer high yields and fewer side reactions, facilitating the exploration of benzofurans in drug development processes (Miao et al., 2019).

  • Environmental and Health Impacts : Beyond their pharmacological significance, benzofurans and related compounds like 4-hydroxy-2,3-nonenal are studied for their roles in biological systems. These compounds are involved in oxidative stress and cell signaling pathways, influencing cell function and differentiation. Understanding the biological activity of benzofurans extends to evaluating their environmental effects, particularly their presence in water sources and potential implications for public health (Dianzani et al., 1999).

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQCDLLIKNSZHL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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